molecular formula C21H17N3O2 B2758523 N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899947-75-2

N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2758523
CAS RN: 899947-75-2
M. Wt: 343.386
InChI Key: MXKIKQHWUUDXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as CM-3, is a chemical compound that has been widely studied for its potential applications in scientific research. CM-3 is a dihydropyridine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cellular proliferation, inflammation, and oxidative stress. N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has also been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species that can cause cellular damage.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects, including antiproliferative, anti-inflammatory, and antioxidant effects. N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Additionally, N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been shown to have antioxidant effects by scavenging reactive oxygen species and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in lab experiments is its broad range of potential applications in various research fields. N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been shown to have antiproliferative, anti-inflammatory, and antioxidant effects, making it a versatile compound for investigating a variety of physiological processes. However, one limitation of using N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. One area of interest is the development of more efficient synthesis methods for N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide that could increase its availability for research purposes. Another area of interest is the investigation of N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide's potential applications in other research fields, such as immunology and infectious disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide and to identify potential drug targets for therapeutic applications.

Synthesis Methods

The synthesis of N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves the condensation of 2-methylbenzaldehyde and 2-cyanobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then hydrolyzed and decarboxylated to yield N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.

Scientific Research Applications

N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, cardiovascular disease, and neurodegenerative diseases. In cancer research, N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been shown to have antiproliferative effects on a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In cardiovascular disease research, N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been shown to have protective effects against myocardial ischemia-reperfusion injury. In neurodegenerative disease research, N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been shown to have neuroprotective effects against oxidative stress and inflammation.

properties

IUPAC Name

N-(2-cyanophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-15-7-2-3-9-17(15)14-24-12-6-10-18(21(24)26)20(25)23-19-11-5-4-8-16(19)13-22/h2-12H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKIKQHWUUDXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.